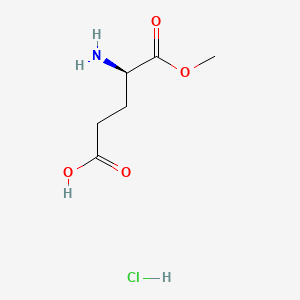

(R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

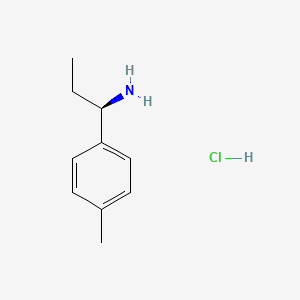

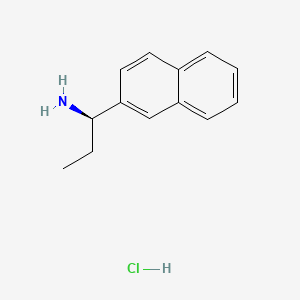

“®-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride” is a compound that contains an amino group (-NH2), a methoxy group (-OCH3), a carboxylic acid group (-COOH), and a ketone group (=O). The “R” in its name indicates the configuration of the chiral center in the molecule, which is determined by the Cahn-Ingold-Prelog priority rules .

Synthesis Analysis

The synthesis of such a compound would likely involve reactions that introduce the functional groups mentioned above. This could involve reactions such as nucleophilic substitution for the introduction of the methoxy group, and the use of protecting groups might be necessary during the synthesis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a chiral center means that this compound can exist in two different forms, or enantiomers, that are mirror images of each other .Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by its functional groups. For example, the amino group might participate in acid-base reactions, the carboxylic acid group could undergo reactions such as esterification, and the ketone group could be involved in reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups like the carboxylic acid and amino groups could make this compound soluble in water .Applications De Recherche Scientifique

Hydrophilic Interaction Chromatography (HILIC) in Metabolomics

Hydrophilic interaction chromatography (HILIC) is an important method for the separation of polar, weakly acidic, or basic samples, including amino acids and their derivatives. HILIC complements reverse-phase liquid chromatography by expanding the number of detectable analytes and providing more comprehensive metabolite coverage. This method is especially useful in metabolomic studies for analyzing amino acids, lipids, nucleotides, and various natural compounds in biological systems such as microorganisms, plants, and human biological fluids and tissues (Tang et al., 2016).

Applications of Ninhydrin Reaction

The ninhydrin reaction, which forms Ruhemann's purple (RP) upon reacting with primary amino groups, is extensively used for the detection, isolation, and analysis of amino acids, peptides, and proteins across various scientific disciplines. This reaction is pivotal for studies in agricultural, biochemical, clinical, environmental, food, forensic, histochemical, microbiological, medical, nutritional, plant, and protein sciences, demonstrating the fundamental role of amino acid analysis in scientific research (Friedman, 2004).

Impact of Reactive Species on Amino Acids

Reactive species (RS), including oxygen, nitrogen, and halogens, significantly impact various amino acids, leading to modifications that can affect their ability to form part of proteins or peptides, potentially losing function. This review provides a comprehensive examination of how RS react with amino acids, forming hydroxylated, nitrated, or halogenated derivatives, and discusses the biological relevance of these reactions in proteins and pathologies associated with chronic diseases (Curieses Andrés et al., 2022).

Pretreatment to Enhance Protoporphyrin IX Accumulation in Photodynamic Therapy

Photodynamic therapy (PDT) effectiveness can be influenced by the limited uptake of topically applied 5-aminolaevulinic acid (ALA) or its methyl ester (MAL), and suboptimal production of protoporphyrin IX (PpIX). This review focuses on pretreatment strategies to improve the clinical outcome of ALA/MAL PDT, including the use of keratolytics and penetration enhancers, which may also be relevant for enhancing the delivery and efficacy of compounds like "(R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride" in therapeutic contexts (Gerritsen et al., 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future research directions involving this compound could include further studies to understand its properties, potential uses, and mechanisms of action. It could also involve the development of new synthesis methods or the exploration of its potential applications in fields like medicine or materials science .

Propriétés

IUPAC Name |

(4R)-4-amino-5-methoxy-5-oxopentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-11-6(10)4(7)2-3-5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H/t4-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMRXPZMEBBMNW-PGMHMLKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one](/img/structure/B591854.png)